molecular formula C19H20FN3O5 B2997425 6-(1,4-二氧杂-8-氮杂螺[4.5]癸烷-8-甲酰基)-2-(4-氟苯基)-5-甲氧基吡啶并[3H]-酮 CAS No. 921539-44-8

6-(1,4-二氧杂-8-氮杂螺[4.5]癸烷-8-甲酰基)-2-(4-氟苯基)-5-甲氧基吡啶并[3H]-酮

货号 B2997425
CAS 编号: 921539-44-8
分子量: 389.383
InChI 键: KDOISZMZLJBDSI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound contains a 1,4-Dioxa-8-azaspiro[4.5]decane moiety . This is a type of spirocyclic compound, which means it has two rings that share a single atom. In this case, the shared atom is a nitrogen atom .


Molecular Structure Analysis

The molecular formula of 1,4-Dioxa-8-azaspiro[4.5]decane is C7H14NO2 . It contains a spirocyclic structure with two oxygen atoms and one nitrogen atom in the rings .


Physical And Chemical Properties Analysis

The compound 1,4-Dioxa-8-azaspiro[4.5]decane appears as a liquid and has a refractive index of 1.4809 to 1.4829 at 20°C, 589 nm .

科学研究应用

抗惊厥活性

对氟代 N-苯基和 N-苄基-2-氮杂螺[4.4]壬烷和[4.5]癸烷-1,3-二酮衍生物(包括具有氟取代基的衍生物)的研究表明具有增加的抗惊厥活性。在最大电击(MES)和皮下美托唑(sc.Met)试验中对这些化合物进行了评估,表明氟代氮杂螺[4.5]癸烷衍生物在开发抗惊厥药物中具有潜力(Obniska 等,2006)

肾上腺素受体选择性

结构上与目标化合物相似的 BMY 7378 表现出对 α1-肾上腺素受体的 D 亚型的选择性拮抗作用。这种特异性突出了螺[4.5]癸烷衍生物在设计选择性肾上腺素受体亚型抑制剂中的潜力,这可能对治疗心血管疾病有影响(Goetz 等,1995)

合成和结构分析

对螺缩醛烯醇醚和环氧-恶嗪-酮合成的研究提供了对螺[4.5]癸烷衍生物的立体化学和合成方面的见解。这些研究提供了有关构建复杂螺环骨架的方法的信息,这对于开发在药物开发和材料科学中具有潜在应用的新型有机化合物至关重要(Toshima 等,1998); (Capriati 等,2006)

抗菌评价

对三氮杂和二氧杂氮杂螺衍生物的研究,包括与 6-(1,4-二氧杂-8-氮杂螺[4.5]癸烷-8-羰基)-2-(4-氟苯基)-5-甲氧基吡哒嗪-3-酮结构相关的化合物,已显示出有希望的抗菌活性。这些发现突出了此类化合物在开发新型抗菌剂中的潜力(Natarajan 等,2021)

未来方向

The future directions for research on this compound would depend on its potential applications. Spirocyclic compounds are of interest in various fields, including medicinal chemistry, due to their complex and unique structures .

属性

IUPAC Name

6-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O5/c1-26-15-12-16(24)23(14-4-2-13(20)3-5-14)21-17(15)18(25)22-8-6-19(7-9-22)27-10-11-28-19/h2-5,12H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOISZMZLJBDSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(N=C1C(=O)N2CCC3(CC2)OCCO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。